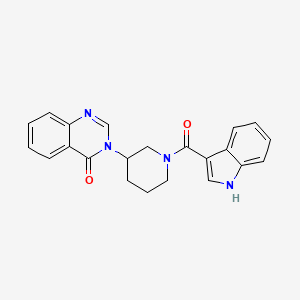

3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

Historical Development of Quinazolinone and Indole Pharmacophores in Medicinal Chemistry

The quinazolinone nucleus has been a cornerstone of medicinal chemistry since the mid-20th century. Early work focused on its anticonvulsant potential, with Patel et al. (2016) demonstrating that chlorine substitutions at position 7 and aromatic groups at position 3 significantly enhanced seizure protection in rodent models. Subsequent studies revealed its versatility: Boshta et al. (2016) synthesized 4(3H)-quinazolinone derivatives with oxadiazole and thiadiazole moieties, identifying six compounds with activity comparable to phenobarbital. By the 2010s, quinazolinones were integral to anticancer drug discovery, particularly as EGFR and DHFR inhibitors. For instance, Paul et al. modified the 3rd position with benzimidazole, achieving DHFR inhibition (IC₅₀ = 0.011 μM) superior to methotrexate.

Indole, conversely, gained prominence due to its ubiquity in natural products (e.g., tryptophan, serotonin) and synthetic derivatives. Andreev et al. developed 2-phenyltetrahydroindoles with anti-HCV activity (EC₅₀ = 2.6–12.4 μM), underscoring the scaffold’s adaptability. Hybridization strategies further expanded its utility; Mphahlele et al. fused indole with 4-aminoquinazoline, yielding EGFR inhibitors (e.g., compound 40 , IC₅₀ = 40.7 nM) that rivaled gefitinib.

Convergence of Quinazoline, Indole, and Piperidine Scaffolds in Drug Discovery

The integration of quinazoline, indole, and piperidine leverages complementary pharmacological profiles:

- Quinazolinone : Provides a planar aromatic system for enzyme binding, often via hydrogen bonding or π-π interactions. Substitutions at positions 2 (alkyl chains) and 3 (bulky groups) optimize anticancer and anticonvulsant activities.

- Indole : Enhances antiviral and antiproliferative effects through interactions with viral proteases and tyrosine kinases. The 3-carbonyl group in indole derivatives facilitates hydrogen bonding with residues in HCV NS3 and EGFR.

- Piperidine : Improves solubility and bioavailability via its saturated six-membered ring, which reduces metabolic degradation. In PET tracers like [¹⁸F]1, piperidine’s conformational flexibility enhances blood-brain barrier penetration.

This triad is exemplified in 3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, where the indole’s 3-carbonyl group links to piperidine, which is tethered to quinazolinone’s position 3—a hotspot for anticonvulsant and anticancer modifications.

Significance of Hybrid Heterocyclic Systems in Contemporary Research

Hybrid systems address multifactorial diseases by engaging multiple targets. For example:

- Quinazolinone-indole hybrids : Compound 40 inhibits EGFR while activating caspase-3, inducing apoptosis in HepG2 cells (IC₅₀ = 1–2.4 μM).

- Piperidine-containing hybrids : Fluorinated tetracyclic indoles (e.g., 9 ) exhibit pan-genotypic anti-HCV activity (EC₅₀ = 7.9 μM for gt 1b), attributed to synergistic interactions between indole’s aromatic system and piperidine’s solubility-enhancing effects.

Rationale for Structural Integration of Indole-Piperidine-Quinazolinone Scaffolds

The hybrid’s design is informed by structure-activity relationship (SAR) studies:

- Quinazolinone Modifications : A 3-piperidinyl group augments anticonvulsant activity by raising seizure thresholds, as seen in Abuelizz et al.’s butyl-substituted derivatives.

- Indole Positioning : The 3-carbonyl group in indole facilitates hydrogen bonding with catalytic residues, mimicking natural substrates in viral proteases.

- Piperidine Bridging : The piperidine linker optimizes spatial orientation between quinazolinone and indole, as demonstrated in PET tracers where piperidine improved tracer kinetics.

Current Research Landscape and Scientific Interest

Recent studies prioritize hybrid systems for multitarget therapies:

- Anticancer Applications : Fares et al. synthesized isatin-quinazoline hybrids (e.g., 41–43 ) that induce mitochondrial apoptosis via caspase-3 activation.

- Antiviral Development : KM-8742 derivatives with fluoroproline and alkoxy phenyl groups show pan-genotypic HCV inhibition, highlighting the role of fluorine in enhancing binding affinity.

Table 1: Key Hybrid Compounds and Their Activities

| Compound | Target | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| Quinazolinone 15 | DHFR | 0.011 μM | |

| Indole 3 | HCV gt 2a | 2.6 μM | |

| Hybrid 40 | EGFR | 40.7 nM | |

| [¹⁸F]1 | GHS-R1a | PET tracer |

The compound this compound epitomizes this trend, combining quinazolinone’s enzymatic inhibition, indole’s antiviral prowess, and piperidine’s pharmacokinetic advantages.

Properties

IUPAC Name |

3-[1-(1H-indole-3-carbonyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-21(18-12-23-19-9-3-1-7-16(18)19)25-11-5-6-15(13-25)26-14-24-20-10-4-2-8-17(20)22(26)28/h1-4,7-10,12,14-15,23H,5-6,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFVBGCTZHNBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CNC3=CC=CC=C32)N4C=NC5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial, anticancer, and cytotoxic effects, supported by empirical data and case studies.

- Molecular Formula : C22H20N4O2

- Molecular Weight : 372.428 g/mol

- IUPAC Name : 3-[1-(1H-indole-3-carbonyl)piperidin-3-yl]quinazolin-4-one

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of quinazolinone derivatives, including the compound . For instance, a related compound, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, exhibited a minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and inhibited biofilm formation effectively without affecting cell viability . This suggests that similar derivatives may also possess potent antibacterial effects.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | 0.98 | MRSA |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been widely studied. For example, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. In particular, compounds derived from the indole and quinazoline scaffolds have been reported to inhibit cancer cell proliferation effectively.

In one study, several indolylquinazolinones demonstrated significant cytotoxicity across multiple cancer cell lines, with IC50 values in the micromolar range (less than 10 μM). Specifically, compounds such as 3c and 3k displayed high activity against rapidly dividing cells like A549 lung cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3c | A549 | <10 |

| 3k | Various | TBD |

Cytotoxicity

Cytotoxic effects are crucial for evaluating the safety and therapeutic index of potential drug candidates. Compounds similar to this compound have shown preferential toxicity towards cancer cells compared to normal cells. The cytotoxicity profile indicates that these compounds can selectively target malignant cells while sparing non-cancerous tissues.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their biological activities:

- Study on Antitubercular Activity : A related compound demonstrated significant inhibition of Mycobacterium tuberculosis growth, suggesting that quinazoline derivatives could be explored for antitubercular applications .

- Evaluation of Antimicrobial Properties : Research indicated that quinazoline derivatives could inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Scientific Research Applications

Anticancer Properties

The compound exhibits significant anticancer activity against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance:

- In vitro Studies : Research indicates that 3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one demonstrates cytotoxic effects against breast cancer (MDA-MB-231), liver cancer (HepG2), and other cancer types, with IC50 values indicating effective concentration levels for inhibiting cell growth .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Apoptosis induction |

| HepG2 | 8 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties. It has been tested against various bacterial strains, including resistant strains like MRSA:

- Antibacterial Studies : The minimum inhibitory concentration (MIC) values for certain bacterial strains indicate that the compound effectively inhibits bacterial growth, demonstrating potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.98 | Strong inhibition of biofilm formation |

| Escherichia coli | >100 | No significant activity observed |

Structure-Activity Relationship

The structure of this compound plays a crucial role in its biological activity. The presence of the indole moiety is essential for its interaction with biological targets, enhancing its potency as an anticancer and antimicrobial agent.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Case Study on Breast Cancer : A study evaluated the effects of this compound on MDA-MB-231 cells, reporting a significant reduction in cell viability and induction of apoptosis through the activation of caspases .

- Antimicrobial Efficacy Against MRSA : Another study highlighted the compound's ability to disrupt biofilm formation in MRSA, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria .

Comparison with Similar Compounds

Table 1: Comparison of Quinazolinone Derivatives with Related Substituents

Key Observations:

Antiproliferative Activity: The indazole-substituted quinazolinone derivatives (e.g., 3-(indazol-3-yl)-quinazolin-4(3H)-one) demonstrate high potency against cancer cells. The indole-piperidine substitution in the target compound may similarly enhance DNA-intercalating or enzyme-inhibitory properties due to aromatic stacking or hydrogen bonding .

Antihypertensive Activity : Chlorophenyl and dihydroisoxazole substituents in compound 23 suggest that bulky aromatic groups improve receptor affinity. The indole moiety in the target compound may mimic these interactions but with distinct pharmacokinetics due to increased lipophilicity.

Antibacterial Activity: Amino-linked quinazolinones (e.g., 9a) rely on hydrogen bonding with bacterial enzymes. The indole-piperidine group may offer alternative binding modes, though its larger size could reduce penetration in Gram-negative bacteria .

Enzyme Inhibition : Aliphatic thio groups enhance hCA II inhibition compared to aromatic substituents . The absence of a thio group in the target compound suggests divergent mechanisms, possibly targeting kinases or proteases via the indole-piperidine motif.

Q & A

Q. What are the conventional synthetic routes for 3-substituted quinazolin-4(3H)-one derivatives, and what are their limitations?

Conventional methods include alkylation of 4(3H)-quinazolinone with haloketones (e.g., 3-halo-1-phenylpropan-1-one) or coupling reactions using DMPA as a one-carbon source with copper catalysts . Limitations involve reliance on metal catalysts, lengthy reaction times, and the need for intermediate purification, which reduces scalability and increases costs .

Q. What biological activities are associated with quinazolin-4(3H)-one derivatives?

These compounds exhibit anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. Structural features like the indole and piperidine moieties enhance interactions with biological targets (e.g., enzymes, receptors) . Modifications to the quinazolinone core or substituents (e.g., isoxazole, furan) can amplify specific activities .

Q. Which spectroscopic techniques are essential for characterizing quinazolin-4(3H)-one derivatives?

Nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography are critical. NMR confirms substituent positions, HRMS validates molecular weight, and X-ray crystallography provides 3D structural insights . Infrared (IR) spectroscopy identifies functional groups like carbonyls .

Q. What in vitro assays evaluate the antimicrobial efficacy of quinazolin-4(3H)-one derivatives?

Standard assays include broth microdilution for minimum inhibitory concentration (MIC) determination against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. Zone-of-inhibition tests on agar plates are also used .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to avoid metal catalysts?

Microwave-assisted synthesis reduces reaction times and improves yields by enhancing reaction homogeneity. Phase transfer catalysts (e.g., tetrabutylammonium bromide) can replace metal catalysts in alkylation steps, improving efficiency . Alternative routes using cyclization of N-heterocycles with methyl ketones under mild conditions are also promising .

Q. What methodologies elucidate the mechanism of action in anticancer research?

In vitro kinase inhibition assays identify targets like EGFR or Aurora kinases. Molecular docking predicts binding interactions, while transcriptomics/proteomics reveal downstream pathways. For example, indole-containing derivatives may disrupt tubulin polymerization, validated via fluorescence-based assays .

Q. How do computational approaches (e.g., DFT, docking) enhance understanding of bioactivity?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Docking simulations (AutoDock, Schrödinger Suite) model interactions with targets like DNA topoisomerase II or COX-2, guiding structural optimization .

Q. How can structural variations in piperidine/indole moieties improve pharmacokinetics?

Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to the piperidine ring enhances solubility. Modifying indole substituents (e.g., electron-withdrawing groups) increases metabolic stability. In silico ADMET models (SwissADME) predict bioavailability and toxicity .

Q. What strategies reconcile contradictory data on biological activity across studies?

Comparative studies under standardized conditions (e.g., cell lines, assay protocols) minimize variability. Meta-analyses of structure-activity relationships (SAR) identify critical substituents. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or compound purity .

Q. How can regioselectivity challenges in heterocyclic substitutions be addressed?

Directed ortho-metalation or protecting group strategies (e.g., Boc for amines) control substitution patterns. For isoxazole derivatives, regioselectivity is achieved via Huisgen cycloaddition with copper(I) catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.